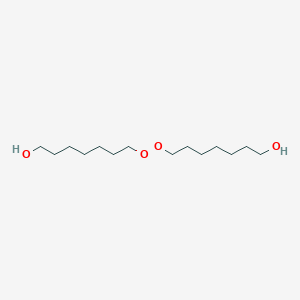
N-(4-chlorobenzoyl)-N'-(3-chlorophenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzoyl)-N'-(3-chlorophenyl)thiourea, also known as CCT or D422, is a synthetic compound that has been widely used in scientific research for its various applications. CCT is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 343.25 g/mol.
作用機序
The mechanism of action of N-(4-chlorobenzoyl)-N'-(3-chlorophenyl)thiourea is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes or proteins. For example, it has been shown to inhibit the growth of cancer cells by blocking the activity of the enzyme topoisomerase II. N-(4-chlorobenzoyl)-N'-(3-chlorophenyl)thiourea has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the transmission of nerve impulses.
Biochemical and Physiological Effects:
N-(4-chlorobenzoyl)-N'-(3-chlorophenyl)thiourea has been shown to have various biochemical and physiological effects, depending on the application. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the replication of viruses such as HIV and herpes simplex virus. N-(4-chlorobenzoyl)-N'-(3-chlorophenyl)thiourea has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
実験室実験の利点と制限
One advantage of using N-(4-chlorobenzoyl)-N'-(3-chlorophenyl)thiourea in lab experiments is its high purity and stability, which allows for accurate and reproducible results. N-(4-chlorobenzoyl)-N'-(3-chlorophenyl)thiourea is also relatively inexpensive and readily available. However, one limitation is its potential toxicity, which requires careful handling and disposal. In addition, its mechanism of action is not fully understood, which may limit its use in certain applications.
将来の方向性
There are several future directions for research on N-(4-chlorobenzoyl)-N'-(3-chlorophenyl)thiourea. One area of interest is its potential as a therapeutic agent for various diseases, including cancer, viral infections, and neurodegenerative disorders. Another area of interest is its use as a tool for studying protein-ligand interactions and for drug discovery. Finally, further studies are needed to fully understand the mechanism of action of N-(4-chlorobenzoyl)-N'-(3-chlorophenyl)thiourea and to identify any potential side effects or toxicity concerns.
合成法
N-(4-chlorobenzoyl)-N'-(3-chlorophenyl)thiourea can be synthesized by reacting 4-chlorobenzoyl chloride with 3-chloroaniline in the presence of a base such as triethylamine or sodium hydroxide. The resulting intermediate is then treated with thiourea and a catalyst such as zinc chloride or hydrochloric acid to yield N-(4-chlorobenzoyl)-N'-(3-chlorophenyl)thiourea. The purity of the final product can be improved by recrystallization from a suitable solvent.
科学的研究の応用
N-(4-chlorobenzoyl)-N'-(3-chlorophenyl)thiourea has been used in various scientific research applications, including as a fungicide, herbicide, and insecticide. It has also been studied for its anticancer, antiviral, and antifungal properties. In addition, N-(4-chlorobenzoyl)-N'-(3-chlorophenyl)thiourea has been used as a reagent in organic synthesis and as a probe for studying protein-ligand interactions.
特性
分子式 |
C14H10Cl2N2OS |
|---|---|
分子量 |
325.2 g/mol |
IUPAC名 |
4-chloro-N-[(3-chlorophenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C14H10Cl2N2OS/c15-10-6-4-9(5-7-10)13(19)18-14(20)17-12-3-1-2-11(16)8-12/h1-8H,(H2,17,18,19,20) |
InChIキー |
SPIIQZHASBRWMQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC(=S)NC(=O)C2=CC=C(C=C2)Cl |
正規SMILES |
C1=CC(=CC(=C1)Cl)NC(=S)NC(=O)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Ethyl 3-[(3-isopropoxyanilino)sulfonyl]-4-pyridinylcarbamate](/img/structure/B231648.png)
![1-[5-(Fluoromethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B231650.png)
![N-{6-[(3-methylphenyl)sulfanyl]-3-pyridinyl}-N'-phenylurea](/img/structure/B231652.png)
![2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B231657.png)



![1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B231665.png)